molecular formula C11H12O2 B13634466 3-(2-Methyloxetan-2-yl)benzaldehyde

3-(2-Methyloxetan-2-yl)benzaldehyde

Cat. No.: B13634466
M. Wt: 176.21 g/mol
InChI Key: OJCUFSVMUDDTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyloxetan-2-yl)benzaldehyde is an organic compound that has garnered attention in scientific research due to its versatile properties. This compound is characterized by the presence of a benzaldehyde group attached to a 2-methyloxetane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxetan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(2-Methyloxetan-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyloxetan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler compound with a similar aldehyde group but lacking the oxetane ring.

    2-Methyloxetane: Contains the oxetane ring but lacks the benzaldehyde group.

    3-(2-Hydroxyoxetan-2-yl)benzaldehyde: Similar structure with a hydroxyl group instead of a methyl group on the oxetane ring.

Uniqueness

3-(2-Methyloxetan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the 2-methyloxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-methyloxetan-2-yl)benzaldehyde

InChI

InChI=1S/C11H12O2/c1-11(5-6-13-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3

InChI Key

OJCUFSVMUDDTFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.